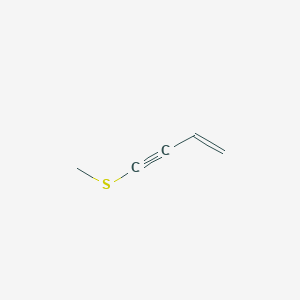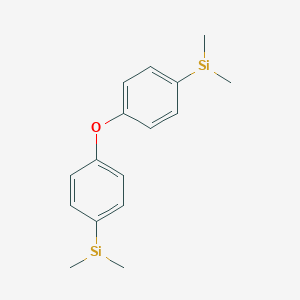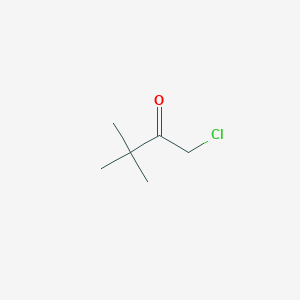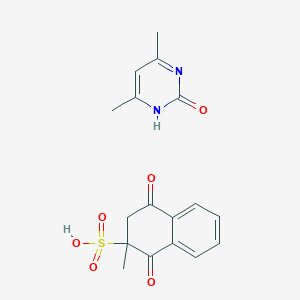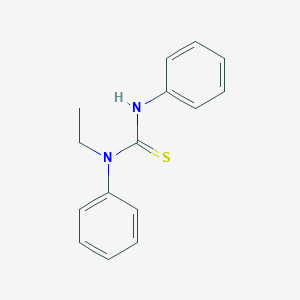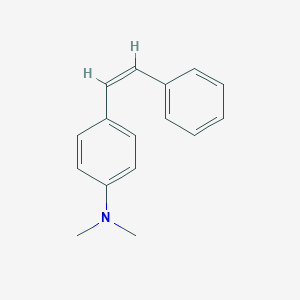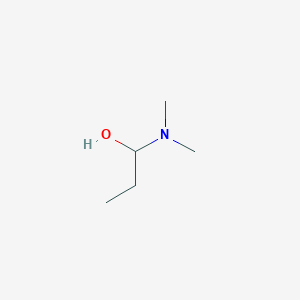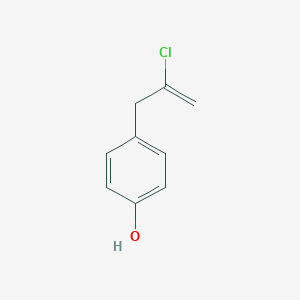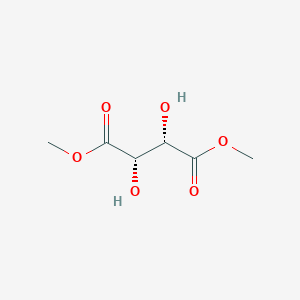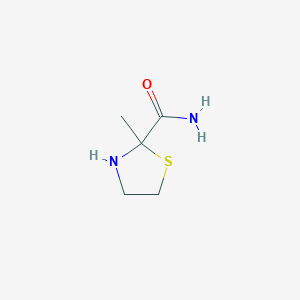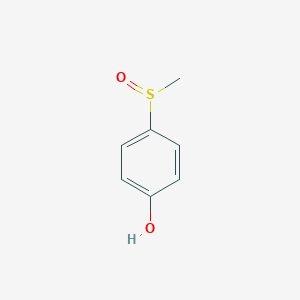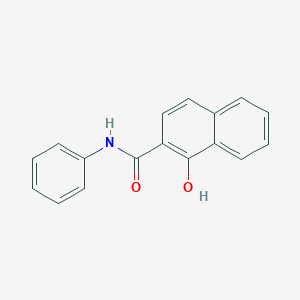
1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as HNCA, is a synthetic compound that has been widely used in scientific research. HNCA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Applications De Recherche Scientifique
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is in the study of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to inhibit the activity of HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression patterns.
Mécanisme D'action
The mechanism of action of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of HDAC enzymes through the formation of a complex with the zinc ion at the active site of the enzyme. This leads to a reduction in the deacetylation of histone proteins, resulting in altered gene expression patterns.
Effets Biochimiques Et Physiologiques
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. In vitro studies have demonstrated that 1-hydroxy-N-phenylnaphthalene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-hydroxy-N-phenylnaphthalene-2-carboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, 1-hydroxy-N-phenylnaphthalene-2-carboxamide can also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of 1-hydroxy-N-phenylnaphthalene-2-carboxamide can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
Future research on 1-hydroxy-N-phenylnaphthalene-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. One potential area of research is the development of 1-hydroxy-N-phenylnaphthalene-2-carboxamide-based therapies for the treatment of cancer and other diseases characterized by altered gene expression patterns. Additionally, further studies are needed to determine the safety and efficacy of 1-hydroxy-N-phenylnaphthalene-2-carboxamide in vivo and its potential for clinical use.
Conclusion
In conclusion, 1-hydroxy-N-phenylnaphthalene-2-carboxamide is a synthetic compound that has been widely used in scientific research to study various biological processes. Its specificity for HDAC enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and other biological processes. While 1-hydroxy-N-phenylnaphthalene-2-carboxamide has shown promise as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
1-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 1-naphthylamine and 2-naphthoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
13545-65-8 |
|---|---|
Nom du produit |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
Clé InChI |
MRBHUTYSDDTIIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Synonymes |
1-Hydroxy-N-phenyl-2-naphthalenecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



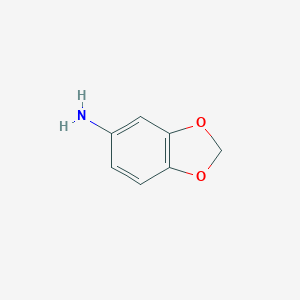
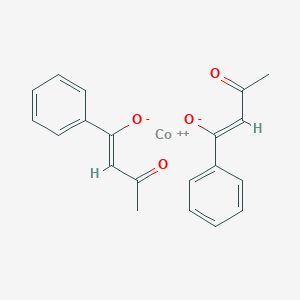
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
